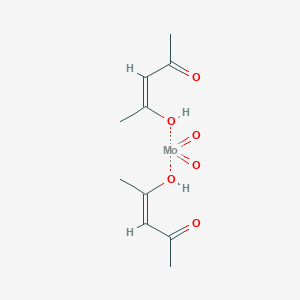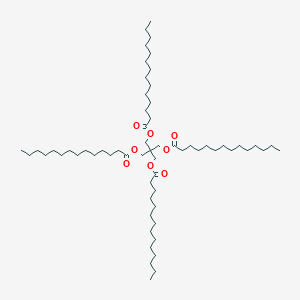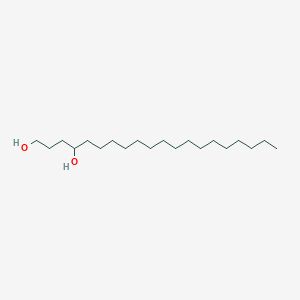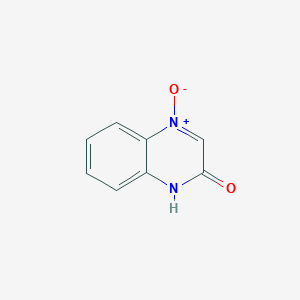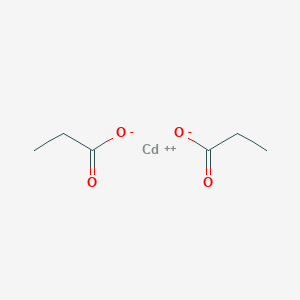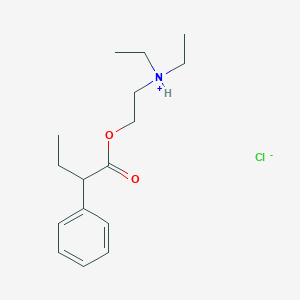
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride, commonly known as DPBE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. DPBE is a white crystalline powder that is soluble in water and has a molecular weight of 307.87 g/mol.
Wirkmechanismus
The exact mechanism of action of DPBE is not fully understood. However, studies have shown that it acts as a modulator of the release of neurotransmitters such as dopamine and norepinephrine. It is believed that DPBE enhances the release of these neurotransmitters by inhibiting their reuptake.
Biochemische Und Physiologische Effekte
DPBE has been shown to have various biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory properties. It has also been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
DPBE has several advantages for lab experiments. It is a cost-effective and easy-to-synthesize compound. It also has potent analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation.
However, there are also limitations to using DPBE in lab experiments. One limitation is that its mechanism of action is not fully understood. Another limitation is that it may have off-target effects, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for the study of DPBE. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of depression and anxiety disorders. Additionally, DPBE can be further studied for its use as a local anesthetic and for the treatment of neuropathic pain.
Conclusion:
DPBE is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a cost-effective and easy-to-synthesize compound that has potent analgesic and anti-inflammatory properties. DPBE has been extensively studied for its potential use in medicine, pharmacology, and neuroscience. Its mechanism of action is not fully understood, and there are limitations to using it in lab experiments. However, there are several future directions for the study of DPBE, which can lead to its potential use in various applications.
Synthesemethoden
DPBE can be synthesized using a straightforward and cost-effective method. The synthesis involves the reaction between 2-phenylbutyric acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is DPBE, which is then purified and isolated using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DPBE has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In pharmacology, DPBE has been shown to have potent analgesic and anti-inflammatory properties. It has also been studied for its potential use as a local anesthetic and for the treatment of neuropathic pain.
In neuroscience, DPBE has been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and norepinephrine. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
15533-77-4 |
|---|---|
Produktname |
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride |
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
diethyl-[2-(2-phenylbutanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;/h7-11,15H,4-6,12-13H2,1-3H3;1H |
InChI-Schlüssel |
SRIJBBUJJSYXHB-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Andere CAS-Nummern |
15533-77-4 |
Synonyme |
2-(diethylamino)ethyl 2-phenylbutyrate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



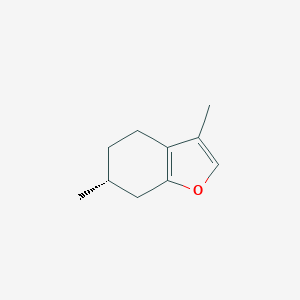
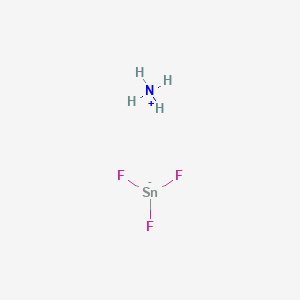

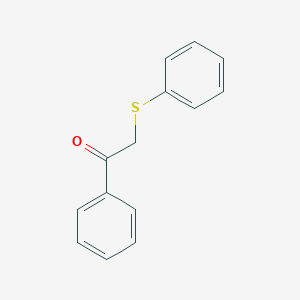
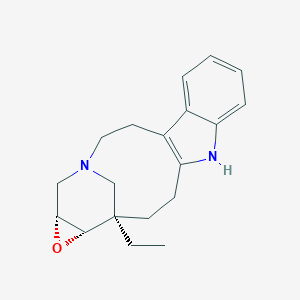
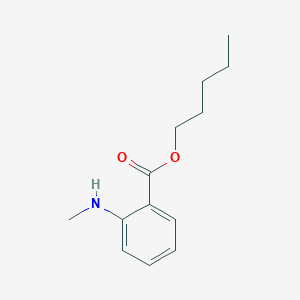
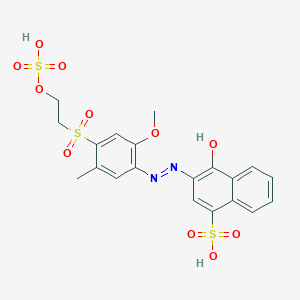
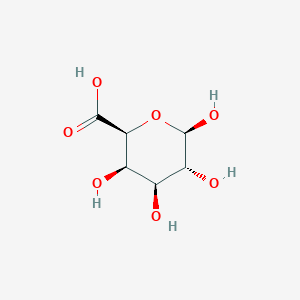
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
